molecular formula C10H10O B14278975 (S)-2-phenyl-2,5-dihydrofuran

(S)-2-phenyl-2,5-dihydrofuran

Cat. No.: B14278975
M. Wt: 146.19 g/mol
InChI Key: WQMKMOVWAJSEFA-JTQLQIEISA-N
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Description

(S)-2-phenyl-2,5-dihydrofuran is an organic compound characterized by a furan ring with a phenyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-phenyl-2,5-dihydrofuran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetaldehyde and 1,3-butadiene.

    Cyclization Reaction: The key step involves a cyclization reaction where phenylacetaldehyde reacts with 1,3-butadiene under acidic conditions to form the furan ring.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-phenyl-2,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenyl-substituted furanones.

    Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with reagents such as aluminum chloride (AlCl₃) as the catalyst.

Major Products

    Oxidation: Phenyl-substituted furanones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various phenyl-substituted derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

(S)-2-phenyl-2,5-dihydrofuran is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active molecules.

Medicine

The compound has shown promise in medicinal chemistry as a scaffold for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which (S)-2-phenyl-2,5-dihydrofuran exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-phenylfuran: Lacks the dihydro component, making it less flexible.

    2,5-dihydrofuran: Lacks the phenyl group, reducing its potential for aromatic interactions.

    Tetrahydrofuran: Fully saturated, leading to different chemical reactivity.

Uniqueness

(S)-2-phenyl-2,5-dihydrofuran is unique due to the combination of the furan ring, phenyl group, and the specific (S)-configuration. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(2S)-2-phenyl-2,5-dihydrofuran

InChI

InChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-7,10H,8H2/t10-/m0/s1

InChI Key

WQMKMOVWAJSEFA-JTQLQIEISA-N

Isomeric SMILES

C1C=C[C@H](O1)C2=CC=CC=C2

Canonical SMILES

C1C=CC(O1)C2=CC=CC=C2

Origin of Product

United States

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